![molecular formula C20H19Cl2F3N2O5S B2523069 2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 341964-78-1](/img/structure/B2523069.png)

2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

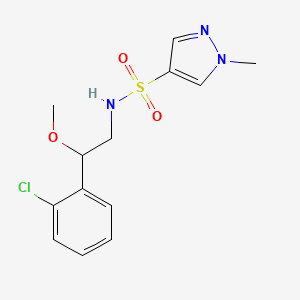

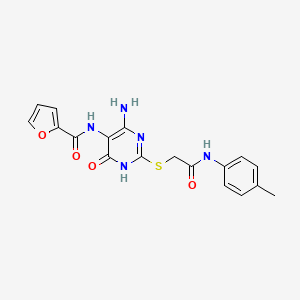

This compound is a chemical with the molecular formula C19H18Cl2F3N3O5S . It is used in various applications and can be purchased from chemical suppliers .

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including an anilino group, a sulfonyl group, and a trifluoromethyl group . These groups contribute to the compound’s reactivity and properties.Aplicaciones Científicas De Investigación

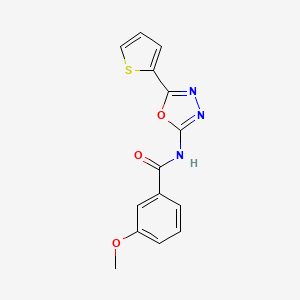

Sulfonamides: Diverse Applications and Antitumor Activity

Sulfonamides have a broad range of clinical applications, from diuretics and carbonic anhydrase inhibitors to antiepileptics and antipsychotics. Recent patents and scientific investigations have expanded their utility to include novel drugs with significant antitumor activities. Compounds like apricoxib and pazopanib, which contain sulfonamide moieties, show promise in cancer treatment due to their mechanisms of action involving multi-targeted receptor tyrosine kinase inhibition and COX2 inhibition. These developments indicate a continued interest in sulfonamides for their versatile therapeutic potential and underline the importance of novel sulfonamide derivatives in future drug discovery efforts (Carta, Scozzafava, & Supuran, 2012).

Advanced Oxidation Processes for Organic Pollutant Degradation

Advanced oxidation processes (AOPs) are an area of intense research for the degradation of recalcitrant organic pollutants, including acetaminophen and sulfamethoxazole. These processes involve the generation of reactive species that can efficiently break down contaminants into less harmful by-products. The compound could theoretically participate in such processes either as a target of degradation or as a catalyst/modifier, highlighting the importance of understanding chemical reactivity and degradation pathways in environmental applications. Studies on AOPs provide insights into the degradation mechanisms, by-products, and potential environmental impacts of various organic compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022); (Prasannamedha & Kumar, 2020).

Enzymatic Treatment of Pollutants

The enzymatic approach for the treatment of various organic pollutants is gaining popularity due to its specificity and efficiency. Enzymes, in the presence of redox mediators, can enhance the degradation rates of stubborn compounds by expanding the range of substrates they can act upon. This method underscores the potential application of the chemical , either as a substrate for enzymatic degradation or as part of a redox mediator system, emphasizing the role of biochemistry in environmental remediation efforts (Husain & Husain, 2007).

Propiedades

IUPAC Name |

2-[2-(2,4-dichloro-5-propan-2-yloxyanilino)-2-oxoethyl]sulfonyl-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19Cl2F3N2O5S/c1-11(2)32-17-8-16(14(21)7-15(17)22)27-19(29)10-33(30,31)9-18(28)26-13-5-3-4-12(6-13)20(23,24)25/h3-8,11H,9-10H2,1-2H3,(H,26,28)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWSDYDPTVDRQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)NC(=O)CS(=O)(=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Cl2F3N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-N-isopropyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2522986.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2522987.png)

![2-[[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one](/img/structure/B2522993.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-N'-(2-methoxyphenyl)oxamide](/img/structure/B2522995.png)

![(E)-2-amino-1-((2,3-dimethoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2523000.png)

![2-[(3,4-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2523002.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2523005.png)